molecular formula C14H21NO5S B4068060 Ethyl 2-[4-(butan-2-ylsulfamoyl)phenoxy]acetate

Ethyl 2-[4-(butan-2-ylsulfamoyl)phenoxy]acetate

Cat. No.: B4068060
M. Wt: 315.39 g/mol
InChI Key: ZRACJIKNMKQDKJ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(butan-2-ylsulfamoyl)phenoxy]acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(butan-2-ylsulfamoyl)phenoxy]acetate typically involves the esterification of 2-[4-(butan-2-ylsulfamoyl)phenoxy]acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(butan-2-ylsulfamoyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major product can vary depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[4-(butan-2-ylsulfamoyl)phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-[4-(butan-2-ylsulfamoyl)phenoxy]acetate exerts its effects involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, potentially inhibiting or activating them. The butan-2-ylsulfamoyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.

    Isopropyl butanoate: An ester with similar structural features but different functional groups.

Uniqueness

Ethyl 2-[4-(butan-2-ylsulfamoyl)phenoxy]acetate is unique due to the presence of the butan-2-ylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 2-[4-(butan-2-ylsulfamoyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-4-11(3)15-21(17,18)13-8-6-12(7-9-13)20-10-14(16)19-5-2/h6-9,11,15H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRACJIKNMKQDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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